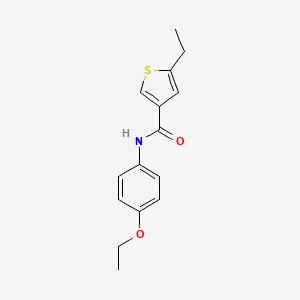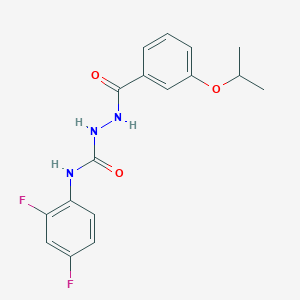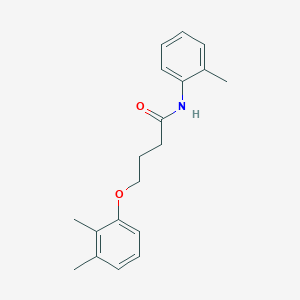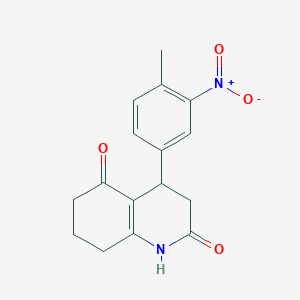![molecular formula C22H14BrFN2O3 B4618891 3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4618891.png)
3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
説明
Synthesis Analysis
The synthesis of similar complex acrylonitriles involves multi-step chemical processes that integrate various reagents and catalysts under controlled conditions. For example, a process described by Asiri et al. (2011) involves the use of FT-IR, UV-vis, and NMR techniques to examine the spectroscopic properties of a compound closely related to the one (Asiri et al., 2011). Such methodologies are indicative of the intricate processes involved in synthesizing complex organic compounds, highlighting the importance of precise experimental setups and conditions.
Molecular Structure Analysis
The molecular structure of complex acrylonitriles is typically elucidated using X-ray crystallography and spectroscopic methods, offering insights into the arrangement of atoms and the electronic environment. For instance, Naveen et al. (2006) detail the crystal structure of a related acrylonitrile, showcasing the significance of the nitrile function in organic chemistry and molecular geometry (Naveen et al., 2006).
Chemical Reactions and Properties
Acrylonitriles participate in various chemical reactions, including polymerization, addition reactions, and as precursors in the synthesis of biologically active heterocycles. Their reactivity is influenced by the nitrile group and the substituents on the aromatic rings. The work by Qiu et al. (2009) on a synthesis method for a biphenyl intermediate underscores the utility of acrylonitriles in complex organic synthesis (Qiu et al., 2009).
Physical Properties Analysis
The physical properties of complex acrylonitriles, such as melting points, solubility, and crystal structure, are critical for their application in material science and organic chemistry. The molecular packing, intermolecular interactions, and solid-state properties are essential for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the compound's functional groups and molecular structure. Studies on related compounds, such as those by Xu et al. (2012), reveal the photoluminescence characteristics and thermal stability, highlighting the potential applications in materials science and sensor technology (Xu et al., 2012).
科学的研究の応用
Synthetic Methods and Intermediate Compounds
- Synthesis of Fluoro- and Bromo-Substituted Compounds : The synthesis of 2-fluoro-4-bromobiphenyl, a compound with both fluorine and bromine substituents, has been detailed as a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis method could be relevant for creating intermediates or final compounds with similar substitution patterns for various applications in medicinal chemistry and material science (Qiu et al., 2009).
Potential Applications
Photoluminescent Materials : Aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, similar in structural complexity to the query compound, have been synthesized and their photoluminescent properties studied. These materials emit green fluorescence, suggesting potential applications in organic electronics and photonics for compounds with similar structural motifs (Xu et al., 2012).
Light-Responsive Polymeric Materials : The development of light-responsive block copolymers for the phototunable detection of mercury(II) ions demonstrates the application of compounds with photo-cleavable and responsive units in environmental sensing and remediation. This research underscores the utility of incorporating nitrophenyl and acrylonitrile functionalities into polymers for creating advanced materials capable of responding to environmental stimuli (Kim & Lee, 2018).
特性
IUPAC Name |
(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-20-12-15(5-10-22(20)29-14-17-3-1-2-4-21(17)24)11-18(13-25)16-6-8-19(9-7-16)26(27)28/h1-12H,14H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGXZLBSPWTPGX-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)
![4-methoxy-N-[3-(3-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4618893.png)
![2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)